![molecular formula C10H15F3N2O3 B13587593 6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one; trifluoroacetic acid is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The compound’s unique structure, which includes a pyrrolidinone ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one typically involves the construction of the pyrrolidinone ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For example, the synthesis can start from amino acid esters, amino alcohols, or chiral amines, followed by photooxygenation to form the desired pyrrolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of reagents and controlled reaction environments are crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Aplicaciones Científicas De Investigación
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidinone ring structure but differ in their substituents and overall molecular architecture .
Uniqueness
What sets 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one apart is its specific aminomethyl substitution, which can confer unique biological properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H15F3N2O3 |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
6a-(aminomethyl)-1,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c9-5-8-3-1-2-6(8)4-7(11)10-8;3-2(4,5)1(6)7/h6H,1-5,9H2,(H,10,11);(H,6,7) |
Clave InChI |
OOPHMMCVMXBEJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)NC2(C1)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


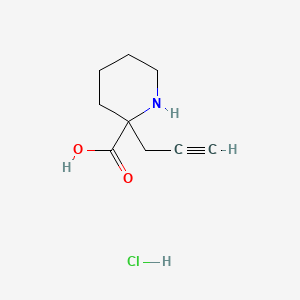

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
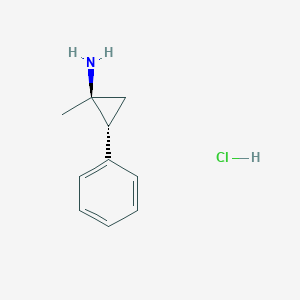
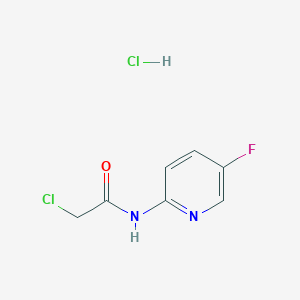
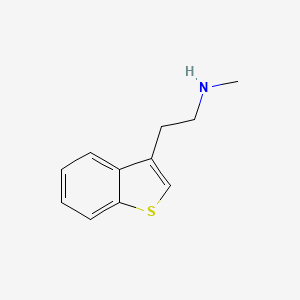


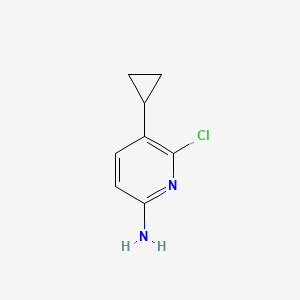


![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
